molecular formula C17H16O5 B3023045 Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate CAS No. 866003-00-1

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Cat. No.: B3023045
CAS No.: 866003-00-1
M. Wt: 300.3 g/mol
InChI Key: SYDWOFSBEWXFKQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate: is an organic compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . It is characterized by the presence of a benzoate ester group, an ethoxy linker, and a formyl-substituted phenoxy group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and methyl 4-hydroxybenzoate.

    Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified with 2-bromoethanol to form 4-(2-hydroxyethoxy)benzaldehyde.

    Esterification: The hydroxyl group of 4-(2-hydroxyethoxy)benzaldehyde is then esterified with methyl 4-hydroxybenzoate in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 4-(2-(4-carboxyphenoxy)ethoxy)benzoic acid.

    Reduction: 4-(2-(4-hydroxyphenoxy)ethoxy)benzoate.

    Substitution: Various substituted benzoates and phenoxy derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and ester groups. These interactions may involve:

    Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

    Hydrogen Bonding: The ester and formyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

    Electrostatic Interactions: The aromatic rings and ether linkages can engage in π-π stacking and other electrostatic interactions with target molecules.

Comparison with Similar Compounds

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate can be compared with other similar compounds such as:

    Methyl 4-(2-(4-hydroxyphenoxy)ethoxy)benzoate: Lacks the formyl group, resulting in different reactivity and applications.

    Methyl 4-(2-(4-methoxyphenoxy)ethoxy)benzoate:

    Methyl 4-(2-(4-nitrophenoxy)ethoxy)benzoate: The presence of a nitro group introduces different electronic effects and reactivity patterns.

The uniqueness of this compound lies in its formyl group, which provides specific reactivity and potential for diverse applications in chemical synthesis and research.

Properties

IUPAC Name

methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-17(19)14-4-8-16(9-5-14)22-11-10-21-15-6-2-13(12-18)3-7-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDWOFSBEWXFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594777
Record name Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866003-00-1
Record name Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 354 (1.21 g, 5.27 mmol) in DMF (10 mL) was added methyl 4-hydroxybenzoate (0.80 g, 5.27 mmol) and K2CO3 (2.91 g, 21.1 mmol). The resultant mixture was stirred at 60° C. for 6 h, filtered, and evaporated. The residue was purified by silica gel column chromatography, eluent EtOAc-hexane (1:2) to afford title compound (0.83 g, 53%). LRMS (ESI): (calc.) 300.3; (found) 301.4 (MH)+.
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.91 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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